Lipophilicity (LogP) Advantage of Ortho-Sec-Butyl Substitution Over Unsubstituted and 2-Isopropyl Analogs
(2-Sec-butylphenoxy)acetic acid exhibits a measured logP of 3.32, which is significantly higher than the unsubstituted phenoxyacetic acid core and provides a distinct lipophilicity profile compared to the 2-isopropyl analog. This difference directly impacts membrane permeability and organic solvent partitioning in agrochemical and pharmaceutical applications .
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.32 (experimental database match) |
| Comparator Or Baseline | Phenoxyacetic acid (unsubstituted) logP ~1.2 (estimated); 2-Isopropylphenoxyacetic acid logP ~3.0 (estimated) |
| Quantified Difference | Approximately 2.1 log unit increase over unsubstituted core; ~0.3 log unit higher than isopropyl analog |
| Conditions | Experimental logP from Hansch et al. (1995) database; comparator values estimated from structural trends . |
Why This Matters
Higher logP directly influences bioavailability, soil mobility, and formulation requirements; the specific ortho-sec-butyl group provides a unique balance of lipophilicity not replicated by smaller alkyl or para-substituted analogs.
